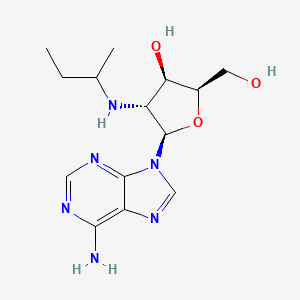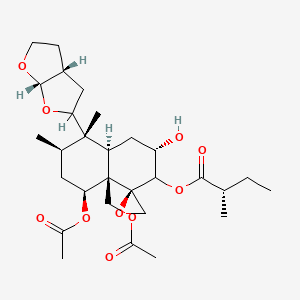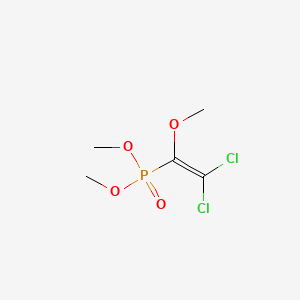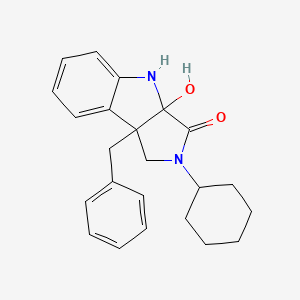
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups It is a stereoisomer, specifically the (8R-cis) form, which indicates the spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- typically involves multi-step organic reactions. One common method includes the hydrogenation of Benz(a)anthracene, followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be further hydrogenated to reduce the aromaticity of the rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated polycyclic compounds.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism by which Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The hydroxyl groups allow it to form hydrogen bonds with nucleic acids and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without hydroxyl groups.
Benz(a)anthracene-7,12-dione: An oxidized derivative.
Benz(a)anthracene-8,9,10,11-tetrahydro-: A fully hydrogenated form.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons in various scientific contexts.
Propiedades
Número CAS |
91423-02-8 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(8R,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18+/m0/s1 |
Clave InChI |
PPTMSKIRGLLMJB-ZWKOTPCHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@@H]4O)O)C=C32 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



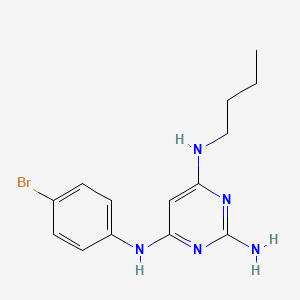
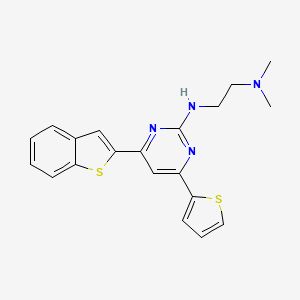

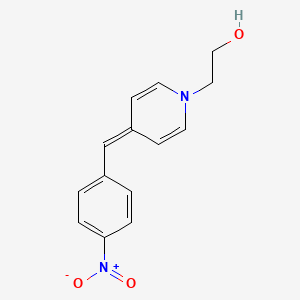
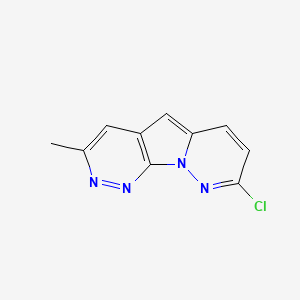


![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
